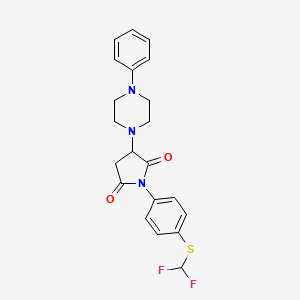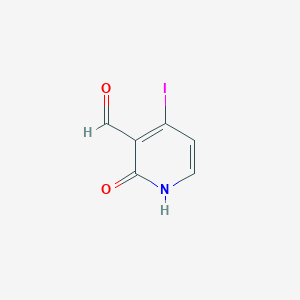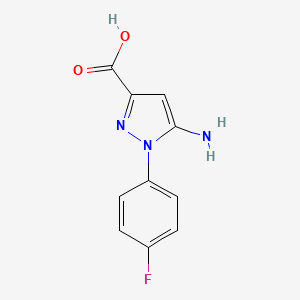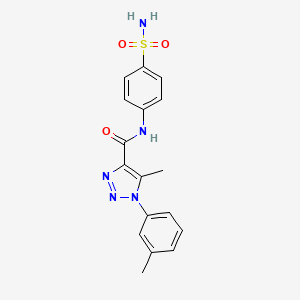
5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
Some research has been conducted on the synthesis of 1,2,4-triazole derivatives, revealing that these compounds possess antimicrobial properties. Studies show that these derivatives can be effective against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007; Pokhodylo et al., 2021).
Inhibition of Corrosion
A study on the efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media was conducted. These compounds, including similar triazole-based structures, have shown very good inhibition performance, suggesting their utility in corrosion protection applications (Lagrenée et al., 2002).
Proton Conductive Properties
Research into sulfonated polyimide (SPI) copolymers containing triazole derivatives has demonstrated that introducing NH groups, particularly triazole groups, can significantly enhance the proton conductive properties of SPI membranes at low humidity. This indicates their potential application in fuel cell technology (Saito et al., 2010).
Synthesis and Characterization
Several studies focus on the synthesis of triazole derivatives and their structural characterization, exploring the chemistry and potential applications of these compounds in creating novel materials or molecules with specific functions. These include investigations into the crystal structure of triazole compounds and their reactivity, providing foundational knowledge for further applications in material science and medicinal chemistry (L'abbé et al., 2010; Moreno-Fuquen et al., 2019).
Anticancer and Anti-inflammatory Properties
A few compounds structurally related to 5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have been investigated for their anticancer and anti-inflammatory activities. This research contributes to the exploration of triazole derivatives as potential therapeutic agents, demonstrating the diverse biological activities that these molecules can exhibit (Hebishy et al., 2020; Rahmouni et al., 2016).
properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-4-3-5-14(10-11)22-12(2)16(20-21-22)17(23)19-13-6-8-15(9-7-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVRYYKYJDIEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
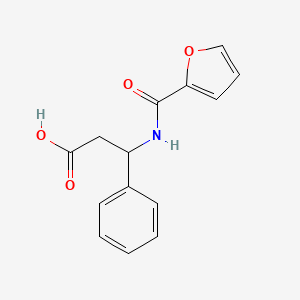
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)
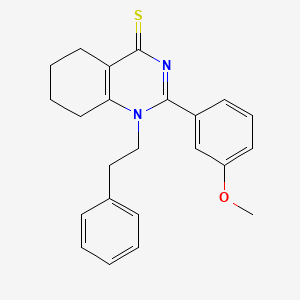
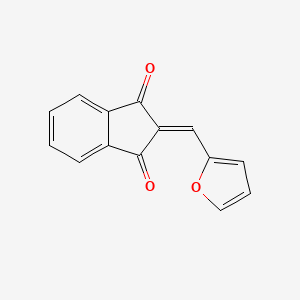

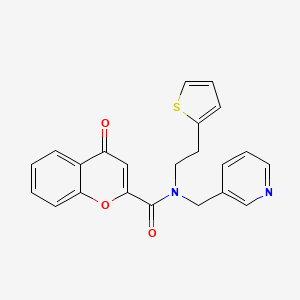
![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)
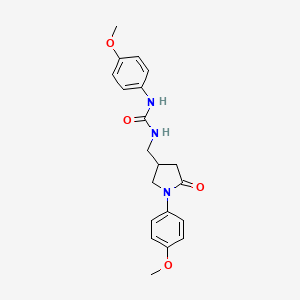
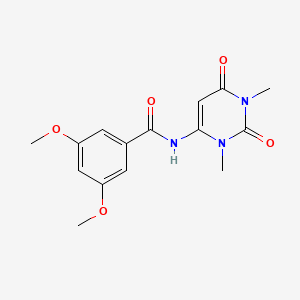
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)
